![molecular formula C27H26N2O7S B2795586 4-[bis(2-methoxyethyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide CAS No. 313376-57-7](/img/structure/B2795586.png)
4-[bis(2-methoxyethyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to synthesize the compound. This can include the starting materials, the type of reactions involved, the conditions under which the reactions occur, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule. This can be determined using various spectroscopic methods like NMR, IR, UV-Vis, etc .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes understanding the reagents, conditions, and mechanisms of the reactions .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, stability, reactivity, etc .Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition
Aromatic sulfonamides, such as the compound , have been studied for their inhibitory effects on carbonic anhydrase isoenzymes. These compounds show promise due to their nanomolar half maximal inhibitory concentration (IC50) values against various isoenzymes, indicating potential applications in therapeutic interventions for conditions where carbonic anhydrase activity is implicated. Studies have explored their specificity and efficacy against different human carbonic anhydrase isoforms, suggesting a basis for targeted therapeutic strategies (Supuran, Maresca, Gregáň, & Remko, 2013).
Antimicrobial Activity
Research into sulfonamidoacetamides, closely related to the specified compound, has demonstrated their antimicrobial efficacy. Certain derivatives exhibit low minimal inhibitory concentrations (MIC) against Bacillus subtilis and Aspergillus niger, comparable to standard drugs like chloramphenicol and ketoconazole. This suggests potential applications in developing new antimicrobial agents with specific activity profiles. The study of these compounds' molecular properties also highlights their druglikeness, indicating further research could lead to novel antimicrobial therapeutics (P et al., 2021).
Enzyme Inhibition for Therapeutic Application
Investigations into benzenesulfonamides carrying the benzamide moiety have revealed significant inhibitory effects on acetylcholinesterase and human carbonic anhydrase enzymes. These findings suggest potential applications in treating diseases associated with enzyme dysregulation, such as glaucoma, epilepsy, and Alzheimer's disease. The discovery of compounds with nanomolar level inhibitory potency offers a path to developing potent inhibitors that could serve as lead compounds for new therapeutic agents (Tuğrak, Gül, Anıl, & Gülçin, 2020).
Sensor Technology
Compounds similar to the one specified have been utilized in the development of sensor technology, such as zinc ion-selective electrodes. Utilizing sulfamoyl benzamide derivatives as electroactive materials enables the creation of sensors with high specificity and sensitivity. This has implications for environmental monitoring, medical diagnostics, and industrial applications, where precise detection of metal ions is critical (Saleh & Gaber, 2001).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O7S/c1-35-16-14-29(15-17-36-2)37(33,34)19-12-10-18(11-13-19)27(32)28-23-9-5-8-22-24(23)26(31)21-7-4-3-6-20(21)25(22)30/h3-13H,14-17H2,1-2H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEICZAPQVFMVBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.